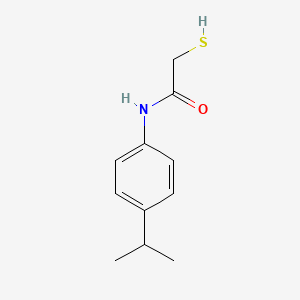
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products they form are also studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
General Anesthetic and Sedative Properties
- Propofol is widely used as a general anesthetic and for the maintenance of long-term sedation. It alters endocannabinoid brain content, contributing to its sedative properties. Specifically, it increases the brain content of N-arachidonylethanolamine (anandamide) and inhibits fatty acid amide hydrolase (FAAH), which degrades anandamide. This action likely contributes to the sedative effects of propofol (Patel et al., 2003).
Pharmacological Evaluation
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including propofol analogs, have been synthesized and evaluated for their inhibitory effect on kidney-type glutaminase (GLS). This research helps in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Neuroprotective Properties
- Propofol has been reported to have neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, is a potent antioxidant, and has anti-inflammatory properties. These properties are beneficial in various clinical scenarios, including the management of traumatic head injury and status epilepticus (Kotani et al., 2008).
Effects on Cancer Development and Chemotherapy
- Evidence suggests that propofol may influence cancer development and chemotherapy outcomes. It regulates microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), and modulates various signaling pathways, such as hypoxia-inducible factor-1α, mitogen-activated protein kinase, nuclear factor-kappaB, and nuclear factor E2-related factor-2 pathways (Jiang et al., 2018).
Modulation of GABAA Receptors
- Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons. It enhances inhibitory synaptic transmission, which is relevant to its neurodepressive actions (Orser et al., 1994).
Antioxidative Effects
- Propofol demonstrates antioxidative effects in individuals undergoing surgery. It influences various oxidative stress biomarkers, such as total antioxidant capacity and lipid peroxidation, compared to ketamine (Khoshraftar et al., 2014).
Mechanism of Action and Structure-Activity Relationships
- Propofol's action involves positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABAA receptors. Its structure-activity relationships have been explored to understand the divergent binding mode of propofol compared to other compounds like cocaine (Okunola-Bakare et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)9-3-5-10(6-4-9)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYKAJRFPLNARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
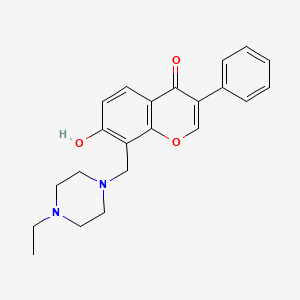
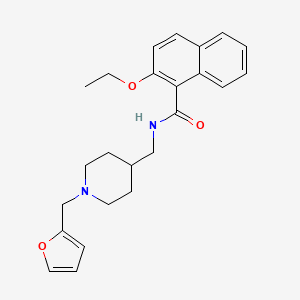
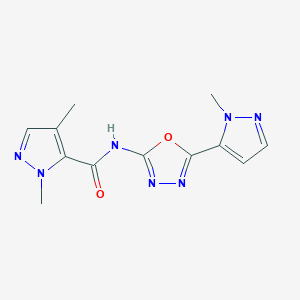
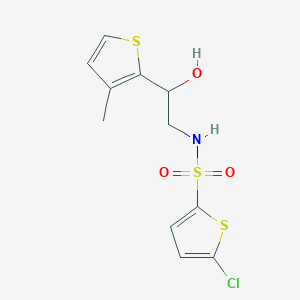
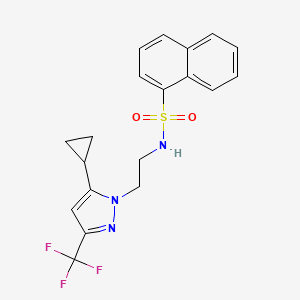
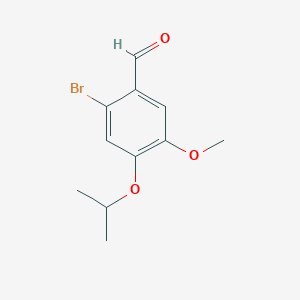
![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
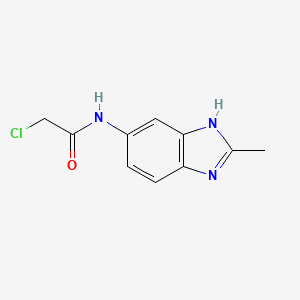
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
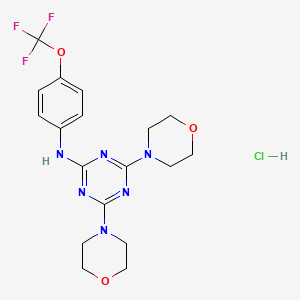
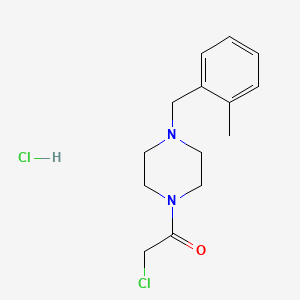
![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)